3-Fluorobenzoyl chloride
Overview
Description
Synthesis Analysis
3-Fluorobenzoyl chloride has been used in the synthesis of 4-[18F]fluoro-N-[2-[1-(2-methoxyphenyl)-1-piperazinyl]ethyl-N-2-pyridinyl-benzamide by radiosynthesis . It has also been used as a reagent in one-pot synthesis of N-(1,3-diphenyl-1H-pyrazol-5-yl)amides .Molecular Structure Analysis
The molecular structure of 3-Fluorobenzoyl chloride consists of a benzene ring with a fluorine atom and a carbonyl chloride group attached to it . The IUPAC Standard InChI is InChI=1S/C7H4ClFO/c8-7(10)5-2-1-3-6(9)4-5/h1-4H .Physical And Chemical Properties Analysis
3-Fluorobenzoyl chloride is a liquid at room temperature . It has a refractive index of 1.529 and a density of 1.304 g/mL at 25 °C . It has a boiling point of 189 °C and a melting point of -30 °C .Scientific Research Applications
Radiosynthesis of PET Tracers
3-Fluorobenzoyl chloride: is utilized in the radiosynthesis of positron emission tomography (PET) tracers, such as 4-[18F]fluoro-N-[2-[1-(2-methoxyphenyl)-1-piperazinyl]ethyl-N-2-pyridinyl-benzamide . This process involves the introduction of a radioactive fluorine-18 isotope into specific compounds, which are then used in PET scans to visualize and measure metabolic processes in the body.
Synthesis of Pyrazole Derivatives
The compound serves as a reagent in the one-pot synthesis of N-(1,3-diphenyl-1H-pyrazol-5-yl)amides . These pyrazole derivatives are of interest due to their potential pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.
Liquid-Phase Microextraction
In analytical chemistry, 3-Fluorobenzoyl chloride is used in a three-phase hollow fiber liquid-phase microextraction method coupled with high-performance liquid chromatography (HPLC-UV). This technique is applied for the determination of metformin hydrochloride in biological fluids , offering a sensitive and efficient way to monitor drug levels in patients.
Safety and Hazards
3-Fluorobenzoyl chloride is considered hazardous. It is combustible and may be corrosive to metals . It causes severe skin burns and eye damage . It is advised to not breathe its dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling . Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .
Mechanism of Action
Mode of Action
The mode of action of 3-Fluorobenzoyl chloride involves the electrophilic nature of the carbonyl carbon in the benzoyl chloride moiety. This carbon is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate. The chloride ion then leaves, resulting in the formation of an amide or ester .
Biochemical Pathways
For example, it has been used in the synthesis of 4-[18 F]fluoro-N-[2-[1-(2-methoxyphenyl)-1-piperazinyl]ethyl-N-2-pyridinyl-benzamide .
Result of Action
The primary result of the action of 3-Fluorobenzoyl chloride is the formation of new covalent bonds with nucleophilic molecules. This can lead to the synthesis of a wide variety of organic compounds, including pharmaceuticals and other biologically active molecules .
Action Environment
The action of 3-Fluorobenzoyl chloride is highly dependent on the reaction conditions. Factors such as temperature, solvent, and the presence of other reagents can greatly influence its reactivity and the outcome of the reaction. It is also sensitive to moisture, as water can react with it to form 3-Fluorobenzoic acid .
properties
IUPAC Name |
3-fluorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO/c8-7(10)5-2-1-3-6(9)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVNVEGIRVXRQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061906 | |
Record name | Benzoyl chloride, 3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorobenzoyl chloride | |
CAS RN |
1711-07-5 | |
Record name | 3-Fluorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1711-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluorobenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001711075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Fluorobenzoyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88315 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoyl chloride, 3-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoyl chloride, 3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluorobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.434 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Fluorobenzoyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP3X7K7SYB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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